N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide
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Description
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, also known as AMPA, is an important research chemical in the scientific field. It is a small, lipophilic molecule and is a common agonist of the AMPA receptor, a glutamate receptor found in the central nervous system. AMPA is used in a variety of scientific research applications, including studying the effects of glutamate on the brain, neurodegenerative diseases, and drug development. AMPA has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be considered when using it for research.
Scientific Research Applications
Green Synthesis
A study by Zhang Qun-feng (2008) explores the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The research highlights the development of a novel Pd/C catalyst for hydrogenation with high activity, selectivity, and stability. This indicates the potential of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide in green chemical processes and dye production (Zhang Qun-feng, 2008).
Polymer Pharmacology
J. S. Román and A. Gallardo (1992) synthesized polymers with pharmacological activity using derivatives of 4-methoxyphenylacetic acid, highlighting the potential of related compounds, including N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, in drug delivery systems and medicinal chemistry (Román & Gallardo, 1992).
Chemical Synthesis and Stereochemistry
Research by Teng Da-wei (2011) on the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involved a process that could be relevant to the synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide. This study contributes to understanding the synthesis pathways and stereochemistry of related compounds (Teng Da-wei, 2011).
Soil Reception and Herbicide Activity
A study by P. A. Banks and E. L. Robinson (1986) on acetochlor, a compound structurally related to N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, reveals its behavior and activity in agricultural settings. This research could provide insights into the environmental impact and utility of similar compounds in agriculture (Banks & Robinson, 1986).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-12(17)3-8-15(11)18-16(19)10-21-14-6-4-13(20-2)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSWLBWFTFVZTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide |
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